Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate
CAS No.: 124605-42-1
Cat. No.: VC21544825
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124605-42-1 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m0/s1 |
| Standard InChI Key | NCALQERIBRYGOK-NWDGAFQWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)O |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is known by several synonyms in chemical literature and commercial catalogs. The compound has specific stereochemistry denoted by the (2R,3S) designation, which distinguishes it from other stereoisomers such as the (2S,3S) variant that possesses different chemical properties and biological activities . This stereochemical specificity is crucial for its applications in stereoselective synthesis of pharmaceutical compounds.
Table 1.1: Identification and Nomenclature
| Parameter | Information |
|---|---|
| CAS Registry Number | 124605-42-1 |
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| Primary Name | Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate |
| Alternative Names | Methyl (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserinate; (2R,3S)-N-Boc-3-Phenyl-isoserine Methyl ester |
| Pharmaceutical Significance | Docetaxel Impurity 50; Docetaxel Impurity 74; Cabazitaxel Impurity 49 |
The compound is identified in various chemical databases and research publications under multiple synonyms, highlighting its relevance in pharmaceutical research and quality control processes .
Structural Features and Stereochemistry
The molecule contains several key functional groups that define its chemical behavior and applications:
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A tert-butoxycarbonyl (Boc) protecting group attached to the amino function
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A secondary alcohol (hydroxyl) group at the C2 position
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A phenyl ring connected to the C3 carbon
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A methyl ester group
The stereochemical configuration at positions C2 (R) and C3 (S) is critical for its biological activity and synthetic utility. These stereocenters must be carefully controlled during synthesis to ensure the correct spatial arrangement of the functional groups .
Physical and Chemical Properties
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate exhibits specific physical properties that are important for its handling, purification, and application in synthetic procedures.
Table 1.2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Melting Point | 132-133°C |
| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited solubility in water |
| Optical Rotation | Specific to the (2R,3S) configuration |
| Stability | Susceptible to hydrolysis under strongly acidic or basic conditions; sensitive to oxidation |
The melting point of 132-133°C serves as an important criterion for assessing the purity of the synthesized compound . The compound's limited water solubility but good solubility in organic solvents influences its extraction and purification protocols during synthesis.
Synthetic Methodologies
General Synthetic Routes
The synthesis of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate typically involves a series of carefully controlled reactions to ensure the correct stereochemical outcome. Multiple synthetic approaches have been developed, with variations depending on the starting materials and the specific requirements for stereochemical control.
A general synthetic route often includes:
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Protection of an amino group using tert-butoxycarbonyl anhydride (Boc₂O) or tert-butoxycarbonyl chloride (Boc-Cl)
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Introduction of the hydroxyl group through stereoselective hydroxylation
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Esterification of the carboxylic acid function using methanol and a suitable catalyst
The stereochemical control is crucial and can be achieved through various means including chiral auxiliaries, enantioselective catalysis, or starting from compounds in the chiral pool.
Stereoselective Approaches
Stereocontrol in the synthesis of this compound is particularly important due to the specific (2R,3S) configuration required. Several approaches have been employed to achieve this stereocontrol:
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Asymmetric synthesis using chiral catalysts
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Diastereoselective reactions guided by existing stereogenic centers
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Resolution techniques to separate stereoisomers after synthesis
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Enzymatic methods for stereoselective transformations
The choice of method depends on factors such as scale, available starting materials, and the required stereochemical purity of the final product.
Characterization Methods
Various analytical techniques are employed to verify the structure, purity, and stereochemical configuration of synthesized Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate.
Table 2.1: Analytical Methods for Characterization
| Technique | Application |
|---|---|
| NMR Spectroscopy | Structure confirmation, stereochemistry assessment |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |
| Chiral HPLC | Enantiomeric and diastereomeric purity determination |
| Infrared Spectroscopy | Functional group identification |
| X-ray Crystallography | Definitive stereochemical confirmation |
| Optical Rotation | Stereochemical purity assessment |
| Melting Point Analysis | Purity indication |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides critical information about the molecular structure and stereochemistry. Mass spectrometry confirms the molecular weight (295.33 g/mol) and can reveal characteristic fragmentation patterns. Chiral High-Performance Liquid Chromatography (HPLC) is essential for assessing the enantiomeric and diastereomeric purity of the compound.
Applications in Organic Synthesis
Pharmaceutical Intermediate Function
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate serves as a valuable intermediate in the synthesis of pharmaceutically important compounds, particularly taxane-derived anticancer agents. Its presence as "Docetaxel Impurity 50," "Docetaxel Impurity 74," and "Cabazitaxel Impurity 49" in chemical databases indicates its relevance in the synthesis and quality control of these important cancer therapeutics .
The compound's specific stereochemistry makes it particularly useful in the construction of complex molecules where the spatial arrangement of functional groups is critical for biological activity. In pharmaceutical synthesis, it can be used to introduce the phenylisoserine moiety found in taxane-type compounds.
Role in Peptide Chemistry
Beyond its applications in pharmaceutical synthesis, this compound functions as a valuable building block in peptide chemistry. The Boc-protected amino group allows for controlled incorporation into peptide chains, while the hydroxyl group provides opportunities for further functionalization. This versatility makes it useful in the synthesis of modified peptides and peptidomimetics with potential biological activities.
The phenyl group contributes to the compound's utility in creating peptides with enhanced stability against enzymatic degradation or modified binding properties. These features make it valuable in the development of peptide-based drug candidates and research tools.
Structure-Activity Relationships
The specific stereochemistry of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is crucial for its applications. The (2R,3S) configuration directly influences:
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Reactivity in subsequent synthetic steps
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Biological activity of resulting compounds
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Binding properties to target molecules
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Metabolic stability of derivative compounds
Research has shown that compounds derived from this stereoisomer can exhibit different biological activities compared to those derived from other stereoisomers like the (2S,3S) variant . This stereochemical dependence highlights the importance of stereochemical purity in compounds used for pharmaceutical synthesis.
Biological Relevance
Pharmacological Significance
While Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate itself is primarily a synthetic intermediate rather than an active pharmaceutical ingredient, its derivatives have significant pharmacological importance. The compound serves as a precursor in the synthesis of taxane derivatives including docetaxel, which exhibits potent anticancer activity by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The phenylisoserine moiety present in this compound contributes to the binding properties of taxane derivatives to their biological targets. Understanding the structure-activity relationships of these compounds has been crucial in developing improved anticancer agents with enhanced efficacy and reduced side effects.
Structure-Based Drug Design Applications
The well-defined stereochemistry and functional group arrangement in Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate make it valuable in structure-based drug design applications. Researchers can use this compound as a template for designing novel therapeutic agents with specific three-dimensional arrangements of pharmacophoric groups.
Table 4.1: Biological and Pharmaceutical Applications
| Application Area | Significance |
|---|---|
| Anticancer Drug Development | Precursor for taxane-type compounds |
| Peptide-Based Therapeutics | Building block for modified peptides |
| Enzyme Inhibitor Design | Template for stereospecific inhibitors |
| Structure-Activity Relationship Studies | Model compound for stereochemistry effects |
| Proteomics Research | Tool for protein modification and study |
The compound's ability to serve as a substrate for certain enzymes involved in metabolic pathways also makes it relevant for studies of enzyme-substrate interactions and metabolic processes related to amino acid metabolism.
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